5-Bromo-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO. This compound is characterized by a pyridine ring that has a bromine atom at the fifth position and a methyl group at the second position, with an N-oxide functional group. Its CAS number is 31181-64-3, and it has a molecular weight of approximately 188.02 g/mol . The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
No information is currently available regarding the specific mechanism of action of 5-Bromo-2-methylpyridine N-oxide in any biological systems.
Due to the lack of specific data, it's wise to handle this compound with caution, assuming potential hazards common to halogenated and aromatic heterocyclic compounds. This may include:
Always consult a safety data sheet (SDS) for similar compounds before handling them in a lab setting.
Research on 5-Bromo-2-methylpyridine N-oxide appears limited. Here are some areas for further investigation:
While specific biological activities of 5-Bromo-2-methylpyridine N-oxide are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in pharmaceuticals, where they can act as enzyme inhibitors or have antimicrobial properties. The presence of the bromine atom may enhance biological activity through halogen bonding or by influencing the compound's lipophilicity .
Several methods exist for synthesizing 5-Bromo-2-methylpyridine N-oxide:
5-Bromo-2-methylpyridine N-oxide finds applications primarily in:
Several compounds share structural similarities with 5-Bromo-2-methylpyridine N-oxide, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Bromo-2-methylpyridine | Similar pyridine structure without N-oxide | Lacks oxidation state; may exhibit different reactivity |
5-Iodo-2-methylpyridine | Iodine instead of bromine | Potentially different biological activity due to iodine's size |
5-Chloro-2-methylpyridine | Chlorine instead of bromine | Different reactivity profile compared to brominated analogs |
3-Bromo-2-methylpyridine | Bromine at the third position | Different steric effects influencing reactivity |
These compounds highlight the uniqueness of 5-Bromo-2-methylpyridine N-oxide due to its specific halogenation pattern and oxidation state, which can significantly influence its chemical behavior and potential applications in research and industry.